An In-depth Technical Guide to N,N'-Dimethylmalonamide: Structure, Properties, and Applications
An In-depth Technical Guide to N,N'-Dimethylmalonamide: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of N,N'-Dimethylmalonamide, a diamide compound with significant utility in coordination chemistry and as a synthetic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical and physical properties, spectroscopic signatures, a validated synthesis protocol, and its established applications.
Introduction and Strategic Importance
N,N'-Dimethylmalonamide, also known as N,N'-dimethylpropanediamide, is a symmetrical diamide derived from malonic acid and methylamine.[1] Its structure, featuring two amide functionalities, imparts a unique combination of hydrogen bonding capabilities and coordination sites. This makes it a molecule of interest for fundamental studies in conformational analysis and a valuable ligand in the field of inorganic and coordination chemistry.[2] Furthermore, its role as a precursor in organic synthesis allows for the construction of more complex molecular architectures. Understanding the nuanced properties of this compound is crucial for its effective application in areas ranging from actinide extraction to the development of novel materials.[3]
Chemical Structure and Identification
The molecular structure of N,N'-Dimethylmalonamide is characterized by a central methylene group flanked by two amide groups, each N-substituted with a methyl group. This arrangement allows for rotational flexibility around the C-C and C-N bonds, leading to various stable conformers.[2]
Caption: 2D Chemical Structure of N,N'-Dimethylmalonamide.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | N,N'-dimethylpropanediamide[1] |
| Synonyms | N,N'-Dimethylmalonodiamide, N1,N3-Dimethylmalonamide[1][4] |
| CAS Number | 2090-18-8[4][5] |
| Molecular Formula | C5H10N2O2[1][4][6] |
| Molecular Weight | 130.15 g/mol [1][4][6] |
| SMILES | CNC(=O)CC(=O)NC[1][6] |
| InChIKey | ZWXJWAPTSTYSAH-UHFFFAOYSA-N[1][6] |
Physical and Chemical Properties
The physical state of N,N'-Dimethylmalonamide is a solid at room temperature.[7] Its properties are dictated by the presence of polar amide groups, which allow for intermolecular hydrogen bonding, contributing to its relatively high melting point.
Table 2: Physical Properties of N,N'-Dimethylmalonamide
| Property | Value | Source |
| Appearance | Solid | [7] |
| Melting Point | 133-136 °C | [7] |
| Molecular Weight | 130.15 g/mol | [1][4] |
| Topological Polar Surface Area | 58.2 Ų | [1] |
| Storage | Store in a dry, room temperature environment. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the structure and purity of N,N'-Dimethylmalonamide.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet for the methylene protons (-CH2-) and a doublet for the methyl protons (-CH3), which couples with the adjacent N-H proton. The N-H protons themselves would appear as a broad signal.[8]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C=O), the methylene carbon (-CH2-), and the methyl carbon (-CH3).
-
IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching and bending vibrations, and a prominent C=O stretching band for the amide carbonyl group, typically appearing around 1645 cm⁻¹.[1][9]
Synthesis Protocol: Ester-Amine Coupling
A reliable and common method for the synthesis of N,N'-Dimethylmalonamide is the aminolysis of a malonic acid ester, such as diethyl malonate, with methylamine. This reaction is a classic example of ester-amine coupling.
Rationale: This method is chosen for its high efficiency and the ready availability of the starting materials. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the amide bond. The reaction is typically carried out in a suitable solvent and may be heated to drive it to completion.
Caption: Workflow for the synthesis of N,N'-Dimethylmalonamide.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in a suitable solvent like ethanol.
-
Addition of Amine: Slowly add an aqueous solution of methylamine to the stirred solution of diethyl malonate. An excess of the amine is typically used to ensure complete reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent and excess methylamine are then removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product, often a solid, is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N,N'-Dimethylmalonamide.
Key Applications in Research and Development
N,N'-Dimethylmalonamide and its derivatives have found utility in several areas of chemical research, primarily leveraging their strong coordination capabilities.
-
Actinide and Lanthanide Extraction: Malonamides are a class of compounds extensively studied for the liquid-liquid extraction of trivalent actinide and lanthanide ions from nuclear waste streams.[3][10] The two carbonyl oxygens and the nitrogen atoms can act as coordination sites, forming stable complexes with metal ions. N,N'-Dimethylmalonamide serves as a fundamental model compound for understanding the complexation behavior of this ligand class.[3]
-
Coordination Chemistry: The ability of the amide oxygen donors to coordinate with metal ions makes N,N'-Dimethylmalonamide a subject of interest in fundamental coordination chemistry.[2] Studies on its complexation with various metals help elucidate the structural aspects of metal-ligand interactions.[10]
-
Organic Synthesis: As a bifunctional molecule, it can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
-
Conformational Analysis: Theoretical and experimental studies have been conducted on N,N'-Dimethylmalonamide to understand its stable conformations.[2] This is important for understanding its chemical reactivity and its interactions with other molecules, which is relevant in fields like drug design where molecular shape is critical.
Safety and Handling
Based on available data, N,N'-Dimethylmalonamide should be handled with appropriate laboratory safety precautions. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[7]
Conclusion
N,N'-Dimethylmalonamide is a well-characterized compound with a straightforward structure that belies its significant utility in advanced chemical applications. Its importance as a model ligand in actinide separation chemistry, a tool for studying molecular conformation, and a versatile synthetic intermediate underscores its value to the scientific community. The protocols and data presented in this guide offer a solid foundation for researchers and developers working with this compound.
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Inxight Drugs. (n.d.). N,N'-DIMETHYLMALONAMIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]
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SpectraBase. (n.d.). N,N'-dimethylmalonamide. John Wiley & Sons, Inc. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 2090-18-8 | N1,N3-Dimethylmalonamide. Retrieved from [Link]
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